N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide
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Overview
Description
“N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide” is a complex organic compound. While there is limited information available specifically on this compound, it is related to a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with other organic compounds . The yield of such reactions can vary, but one example reported a yield of 62% . The exact synthesis process for “this compound” would likely depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name and the general structures of similar compounds . It likely contains a benzo[d]thiazol-2-yl group, a phenoxy group, and a pyridin-2-ylmethyl group. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Scientific Research Applications
Microwave-Assisted Synthesis and Chemical Reactivity
One area of application involves the microwave-assisted synthesis of novel compounds, as demonstrated by Faty, Youssef, and Youssef (2011) in their study on the synthesis and unusual coupling of novel pyrido[3,2-f][1,4]thiazepines. This research outlines an efficient method for creating complex chemical structures, hinting at the potential for synthesizing similar compounds like N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide using microwave-assisted techniques for better yields and shorter reaction times (Faty, Youssef, & Youssef, 2011).
Catalytic Activity and Synthesis of Complexes
Another significant application is in the synthesis and catalytic activity of metal complexes, as explored by Hahn et al. (2005) through their work on pincer-type bis(benzimidazolin-2-ylidene) palladium complexes. This research highlights the potential of this compound in forming metal complexes that could serve as catalysts in organic synthesis and potentially in pharmaceutical manufacturing processes (Hahn et al., 2005).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of related compounds suggest potential applications for this compound in developing new therapeutic agents. Research by Helal et al. (2013) on 2-(6-methoxy-2-naphthyl)propionamide derivatives indicates significant antibacterial and antifungal activities, which could imply similar properties for the compound , given structural similarities (Helal et al., 2013).
Antileukemic Activity and Cancer Research
Furthermore, Anderson and Mach (1987) studied bis(N-methylcarbamate) and bis[N-(2-propyl)carbamate] derivatives of 5-substituted 6,7-bis(hydroxymethyl)pyrrolo[1,2-c]thiazoles, revealing activity against P388 lymphocytic leukemia. This indicates potential applications in cancer research, particularly in exploring antileukemic properties (Anderson & Mach, 1987).
Environmental Monitoring and Analysis
Lastly, the study by Ye et al. (2008) on measuring parabens and other environmental phenols in human milk using an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system underscores the importance of analytical chemistry in environmental monitoring. The methodologies and analytical techniques discussed could be applied to detect and quantify residues of this compound in environmental samples or biological fluids (Ye et al., 2008).
Future Directions
The future research directions for “N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide” could include further exploration of its potential biological activities, as suggested by studies on related compounds . Additionally, more detailed studies on its synthesis, structure, and properties could also be valuable.
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound’s action affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins and thromboxanes from arachidonic acid . This results in a decrease in inflammation and pain.
Result of Action
The inhibition of COX enzymes leads to a reduction in the production of inflammatory mediators . This results in a decrease in inflammation and pain, making this compound potentially useful as an anti-inflammatory agent .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-17-10-11-20-21(15-17)29-23(25-20)26(16-18-7-5-6-13-24-18)22(27)12-14-28-19-8-3-2-4-9-19/h2-11,13,15H,12,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKXFDKKVZVMPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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